Cas no 4746-67-2 (2,3-Dihydro-1H-benzo[d]imidazole)

2,3-Dihydro-1H-benzo[d]imidazole is a heterocyclic organic compound featuring a fused benzene and imidazole ring system. This structure imparts significant versatility in synthetic chemistry, serving as a key intermediate in pharmaceuticals, agrochemicals, and materials science. Its partially saturated imidazole ring enhances stability while retaining reactivity, making it valuable for nucleophilic and electrophilic substitutions. The compound’s rigid framework supports the development of biologically active molecules, including enzyme inhibitors and receptor modulators. High purity grades ensure consistent performance in research and industrial applications. Its compatibility with diverse reaction conditions further underscores its utility in complex organic syntheses.
2,3-Dihydro-1H-benzo[d]imidazole structure
4746-67-2 structure
商品名:2,3-Dihydro-1H-benzo[d]imidazole
CAS番号:4746-67-2
MF:C7H8N2
メガワット:120.15182
CID:331741
PubChem ID:15745046

2,3-Dihydro-1H-benzo[d]imidazole 化学的及び物理的性質

名前と識別子

    • 2,3-Dihydro-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2,3-dihydro-
    • 2,3-dihydro-1H-benzoimidazole
    • 2,3-dihydrobenzimidazole
    • Benzimidazol
    • Benzimidazolin
    • benzimidazoline
    • TETRAHYDROBENZIMIDAZOLE
    • 4746-67-2
    • 2,3-Dihydro-1H-benzo(d)imidazole
    • dihydrobenzimidazole
    • UNII-9LPD663GTK
    • 9LPD663GTK
    • AKOS006284010
    • FT-0693070
    • Q2436380
    • SCHEMBL30549
    • 2,3-dihydro-1H-1,3-benzodiazole
    • STR10371
    • 2,3-dihydro-1h-benzimidazole
    • DTXSID501309406
    • インチ: InChI=1S/C7H8N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8-9H,5H2
    • InChIKey: MXMZCLLIUQEKSN-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)NCN2

計算された属性

  • せいみつぶんしりょう: 120.06900
  • どういたいしつりょう: 120.068748264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 91.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • PSA: 24.06000
  • LogP: 1.75750

2,3-Dihydro-1H-benzo[d]imidazole セキュリティ情報

2,3-Dihydro-1H-benzo[d]imidazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-Dihydro-1H-benzo[d]imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM125380-1g
2,3-dihydro-1H-benzo[d]imidazole
4746-67-2 95%
1g
$493 2024-07-16
Crysdot LLC
CD11120341-1g
2,3-Dihydro-1H-benzo[d]imidazole
4746-67-2 95+%
1g
$299 2024-07-17
Chemenu
CM125380-1g
2,3-dihydro-1H-benzo[d]imidazole
4746-67-2 95%
1g
$282 2021-06-09
Alichem
A069002419-1g
2,3-Dihydro-1H-benzo[d]imidazole
4746-67-2 95%
1g
$400.00 2023-09-01

2,3-Dihydro-1H-benzo[d]imidazole 関連文献

2,3-Dihydro-1H-benzo[d]imidazoleに関する追加情報

Introduction to 2,3-Dihydro-1H-benzo[d]imidazole (CAS No. 4746-67-2)

2,3-Dihydro-1H-benzo[d]imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 4746-67-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzimidazole class, which is well-known for its diverse biological activities and therapeutic potential. The structural framework of 2,3-Dihydro-1H-benzo[d]imidazole consists of a benzene ring fused with an imidazole ring, making it a versatile scaffold for drug discovery and development.

The benzimidazole core is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological effects. Compounds derived from this scaffold have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Among these derivatives, 2,3-Dihydro-1H-benzo[d]imidazole has emerged as a compound of interest due to its unique chemical properties and potential biological functions.

In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced efficacy and reduced side effects. The 2,3-Dihydro-1H-benzo[d]imidazole molecule serves as a valuable starting point for such investigations. Its structural flexibility allows for modifications at various positions, enabling the synthesis of analogs with tailored biological activities. This adaptability has made it a focal point in the design of new therapeutic agents.

One of the most compelling aspects of 2,3-Dihydro-1H-benzo[d]imidazole is its potential in oncology research. Studies have demonstrated that benzimidazole derivatives can interact with critical biological targets involved in cancer cell proliferation and survival. For instance, modifications to the 2,3-Dihydro-1H-benzo[d]imidazole core have led to the discovery of compounds that inhibit kinases and other enzymes implicated in tumor growth. These findings highlight the compound's significance as a lead molecule in the development of anticancer therapies.

Furthermore, the pharmacokinetic properties of 2,3-Dihydro-1H-benzo[d]imidazole have been extensively evaluated to optimize its delivery and efficacy. Researchers have explored various synthetic strategies to enhance its solubility, bioavailability, and metabolic stability. These efforts have resulted in the identification of prodrugs and derivatives that exhibit improved pharmacological profiles. Such advancements are crucial for translating laboratory findings into effective clinical treatments.

The role of computational chemistry and molecular modeling in studying 2,3-Dihydro-1H-benzo[d]imidazole cannot be overstated. Advanced computational techniques have enabled researchers to predict the binding modes of this compound with biological targets with high precision. This has facilitated the rational design of new derivatives with enhanced binding affinity and selectivity. By leveraging computational methods, scientists can accelerate the drug discovery process and reduce experimental costs.

In addition to its pharmaceutical applications, 2,3-Dihydro-1H-benzo[d]imidazole has shown promise in other areas of research. For example, it has been investigated as a precursor in the synthesis of functional materials and catalysts. Its ability to participate in various chemical reactions makes it a valuable building block for organic synthesis. This versatility underscores the compound's importance beyond traditional pharmaceutical contexts.

The synthesis of 2,3-Dihydro-1H-benzo[d]imidazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Researchers have developed innovative methodologies to streamline these processes, making it more feasible to produce large quantities of the compound for further studies.

Recent advancements in green chemistry have also influenced the synthesis of 2,3-Dihydro-1H-benzo[d]imidazole. Efforts are underway to develop environmentally friendly synthetic protocols that minimize waste and reduce energy consumption. These sustainable approaches align with global initiatives to promote sustainable practices in chemical manufacturing and research.

The biological activity of 2,3-Dihydro-1H-benzo[d]imidazole has been further explored through structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the resulting analogs for biological activity, researchers can gain insights into the key pharmacophoric elements responsible for its effects. This information is invaluable for designing next-generation compounds with improved therapeutic profiles.

One notable area of research involves using 2,3-Dihydro-1H-benzo[d]imidazole as a tool compound in biochemical assays. Its well-defined structure allows it to serve as a reference standard or substrate in enzyme inhibition studies. Such applications contribute to our understanding of enzyme mechanisms and aid in the development of enzyme-based diagnostic tools.

The future prospects for 2,3-Dihydro-1H-benzo[d]imidazole are promising given its diverse applications and potential for further development. Ongoing research aims to uncover new biological functions and explore novel synthetic pathways. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

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